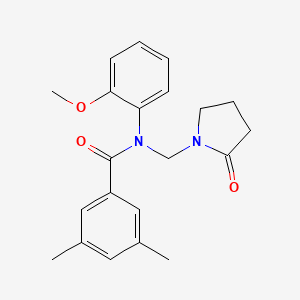

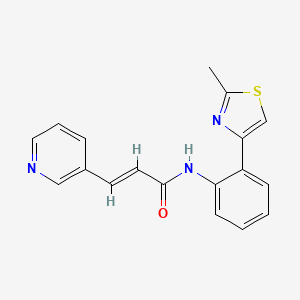

![molecular formula C21H18N6O2S2 B2507649 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1327309-86-3](/img/structure/B2507649.png)

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential antimicrobial and hemolytic properties. The structure of this compound suggests that it contains several heterocyclic components, such as benzimidazole, oxadiazole, and benzothiazole moieties, which are often found in biologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was synthesized through a multi-step process starting from benzoic acid, proceeding through ethyl benzoate and benzohydrazide, and culminating in the formation of 5-phenyl-1,3,4-oxadiazol-2-thiol. The final compounds were obtained by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamides in the presence of DMF and sodium hydride .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques. For example, the synthesized N-substituted acetamides mentioned above were characterized by EI-MS, IR, and (1)H-NMR, confirming their successful synthesis . Additionally, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, which share a part of the molecular framework with the compound of interest, were studied, revealing the importance of hydrogen bonding in the assembly of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through the synthesis of novel molecules. For instance, a series of novel compounds were synthesized from reactions involving benzothiazole and its derivatives, indicating that the thiazole moiety can participate in various chemical transformations . This suggests that the thiazole component of the compound may also contribute to its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated. The antimicrobial and hemolytic activities of the synthesized N-substituted acetamides were evaluated, and most compounds exhibited activity against selected microbial species. However, one compound, in particular, was identified as the most active, while another showed higher cytotoxicity, indicating a range of biological activities and toxicities within this class of compounds . The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were also studied, highlighting the role of hydrogen bonding in their solid-state assembly .

Scientific Research Applications

Antibacterial Properties :

- A study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds were found to have significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition :

- Another research demonstrated that derivatives of 1,3,4-oxadiazole, including those with a benzimidazole moiety, are effective corrosion inhibitors for mild steel in sulfuric acid. This was assessed through various techniques, including gravimetric and electrochemical methods, and supported by thermodynamic and kinetic parameters (Ammal, Prajila, & Joseph, 2018).

Antioxidant Activity :

- Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles were prepared and evaluated for their antioxidant properties. The study involved in vitro determination of rat liver microsomal lipid peroxidation levels and found significant inhibition, indicating strong antioxidant activity (Alp et al., 2015).

Antimicrobial and Hemolytic Activity :

- Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antimicrobial activity against various Gram-negative and Gram-positive bacteria. The compounds were also evaluated for their hemolytic activity (Khalid et al., 2016).

Anticancer Potential :

- A study on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides found that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2S2/c1-12-22-16-10-13(6-7-17(16)31-12)23-19(28)11-30-21-27-26-20(29-21)9-8-18-24-14-4-2-3-5-15(14)25-18/h2-7,10H,8-9,11H2,1H3,(H,23,28)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYVLSVIFGPVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)

![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)